N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c1-29-14-4-2-3-12(9-14)17-7-8-18-24-25-20(27(18)26-17)30-11-19(28)23-13-5-6-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDVVFOTNWLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a difluorophenyl group, a triazole ring, and a pyridazine moiety. These structural components contribute to its biological activity by influencing interactions with biological targets.
Molecular Formula
- Molecular Formula : C18H17F2N5OS
- Molecular Weight : 373.42 g/mol
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. The triazole ring is known for its ability to disrupt fungal cell membrane synthesis and has been shown to possess antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 0.125 μg/mL |
| Triazole B | E. coli | 1 μg/mL |
| Pyridazine C | Pseudomonas aeruginosa | 0.5 μg/mL |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. The presence of the methoxyphenyl group may enhance its ability to inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In vitro studies have demonstrated that derivatives of triazole and pyridazine can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, a related compound exhibited IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer potential.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : The triazole moiety may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis.
- Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways in cancer cells.
Pharmacological Studies
Recent pharmacological studies have focused on the structure-activity relationship (SAR) of triazole derivatives. These studies indicate that modifications to the substituents on the triazole ring significantly affect biological activity.
Table 2: Structure-Activity Relationship of Triazole Derivatives
| Substituent Type | Activity Level | Remarks |
|---|---|---|
| Fluorine Substitution | High | Enhances potency |
| Methoxy Group | Moderate | Increases lipophilicity |
| Pyridazine Linkage | High | Critical for antimicrobial activity |
Toxicology and Safety Profile
While exploring the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate low cytotoxicity in non-target cells at therapeutic concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the core heterocycle, substituent patterns, or linker regions. Below is a detailed comparison with key analogs derived from available literature and chemical databases.
Core Heterocycle Modifications
- Compound 12 (N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Core Structure: Phthalazinone fused with triazole (vs. triazolopyridazine in the target compound). Substituents: 2,4-Dichlorophenyl (electron-withdrawing) vs. 3,4-difluorophenyl. Key Differences: The phthalazinone core introduces a ketone group, which may alter hydrogen-bonding interactions compared to the fully aromatic triazolopyridazine. This structural variation could impact solubility and target selectivity .
Substituent Variations on the Aromatic Rings
2-[[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (894037-84-4)
- Substituents : 4-Chlorophenyl (para-substituted, electron-withdrawing) vs. 3-methoxyphenyl (meta-substituted, electron-donating).
- Key Differences : Chlorine’s higher electronegativity compared to methoxy may reduce lipophilicity, affecting membrane permeability. The meta vs. para substitution could also influence steric interactions with target proteins .
2-[[6-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (894049-45-7)
Linker and Terminal Group Modifications
- N-(3,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (618426-94-1)
- Core Structure : Triazole linked to pyridine (vs. triazolopyridazine).
- Substituents : 3,4-Dimethoxyphenyl (electron-donating) vs. 3,4-difluorophenyl.
- Key Differences : The dimethoxy groups increase steric bulk and electron density, which might reduce metabolic oxidation rates compared to fluorine’s stabilizing effects. The pyridine moiety could introduce additional hydrogen-bonding sites .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Analogs
Research Findings and Inferences
- Electron Effects : Fluorine’s electron-withdrawing nature in the target compound may enhance stability against oxidative metabolism compared to methoxy or chloro analogs .
- Substituent Position : Meta-substituted aryl groups (e.g., 3-methoxyphenyl) could provide better steric compatibility with certain enzyme active sites than para-substituted derivatives .
- Heterocycle Choice: Triazolopyridazine’s aromaticity and rigidity may favor DNA intercalation or kinase inhibition, whereas phthalazinone or pyridine-containing analogs might target oxidoreductases .
Q & A
Q. What are the key synthetic routes for preparing N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., THF, 80°C) .
- Step 2: Introduction of the thioacetamide moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3: Functionalization of the pyridazine ring with 3-methoxyphenyl groups via Suzuki-Miyaura cross-coupling .
- Step 4: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized structurally and chemically?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methoxy, difluorophenyl) and thioether linkages .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What are the hypothesized biological targets of this compound?
The triazolo-pyridazine core and thioacetamide group suggest interactions with:
- Kinases: Inhibition via ATP-binding pocket competition .
- Phosphodiesterases (PDEs): Modulation of cyclic nucleotide signaling .
- GPCRs: Fluorinated aryl groups may enhance blood-brain barrier penetration for neurological targets .
Q. What are the recommended solubility and stability protocols for in vitro assays?
- Solubility: DMSO stock solutions (10 mM) with sonication; dilute in PBS (pH 7.4) for cell-based assays .
- Stability: Store at -20°C under inert gas (N/Ar); monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Optimized Reaction Conditions: Use Pd(OAc)/XPhos catalysts for Suzuki coupling to minimize byproducts (e.g., 3- vs. 6-substitution) .
- Protecting Groups: Temporarily block reactive sites (e.g., acetyl for thiols) to direct functionalization .
- Computational Modeling: DFT calculations predict reactive intermediates and transition states .
Q. What experimental strategies resolve contradictory biological activity data across studies?
- Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement .
- Off-Target Screening: Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Analysis: LC-MS/MS detects active metabolites that may contribute to discrepancies .
Q. How does the fluorophenyl substituent influence pharmacokinetic properties?
- Lipophilicity: LogP calculations (e.g., ChemAxon) correlate with enhanced membrane permeability .
- Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) assess susceptibility to hepatic clearance .
- In Vivo Half-Life: Compare plasma concentrations in rodent models with/without fluorinated analogs .
Q. What computational tools validate target binding hypotheses?
Q. How can SAR contradictions between in vitro and in vivo models be reconciled?
- Pharmacophore Mapping: Identify essential moieties (e.g., thioether vs. ether linkages) using 3D-QSAR .
- Tissue Distribution Studies: Radiolabeled compound tracking (e.g., C) reveals accumulation in non-target organs .
- Proteomics: SILAC-based analysis identifies compensatory pathways in resistant models .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Yield Optimization: Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr) .
- Safety: Monitor genotoxic impurities (e.g., aryl chlorides) via Ames testing .
Methodological Notes
- Contradictory Data: For enzyme inhibition assays, ensure consistent ATP concentrations (1–10 µM) to avoid variable IC values .
- Advanced Techniques: Cryo-EM or SPR may resolve ambiguous binding modes for the triazolo-pyridazine core .
- Toxicity Profiling: Use zebrafish models for rapid assessment of cardiotoxicity and neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
